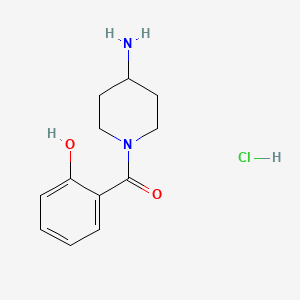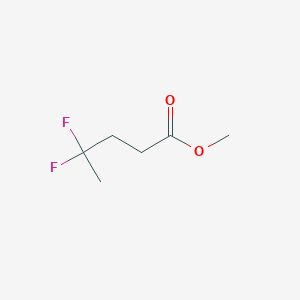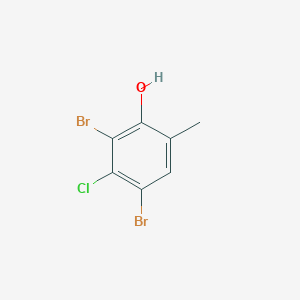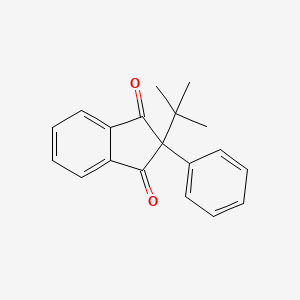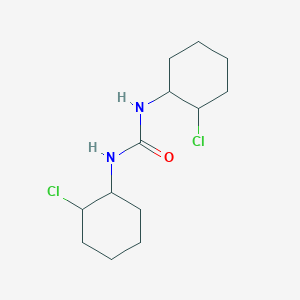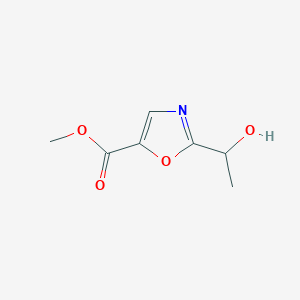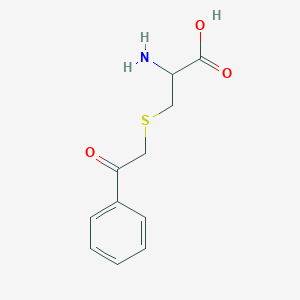
2-Amino-3-phenacylsulfanyl-propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-phenacylsulfanyl-propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a phenacylsulfanyl group attached to the propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-phenacylsulfanyl-propanoic acid typically involves the reaction of phenacyl bromide with L-cysteine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of L-cysteine attacks the electrophilic carbon of phenacyl bromide, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include phenacyl bromide, L-cysteine, and a suitable base such as sodium hydroxide or potassium carbonate.
化学反応の分析
Types of Reactions: 2-Amino-3-phenacylsulfanyl-propanoic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the phenacyl moiety can be reduced to form alcohols.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various alkylating agents or acylating agents can be used under mild to moderate conditions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
2-Amino-3-phenacylsulfanyl-propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of peptides and proteins.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Amino-3-phenacylsulfanyl-propanoic acid involves its interaction with various molecular targets. The amino and carboxyl groups allow it to participate in hydrogen bonding and electrostatic interactions, while the phenacylsulfanyl group can engage in hydrophobic interactions. These interactions enable the compound to modulate biological pathways and exert its effects.
類似化合物との比較
- 2-Amino-3-phenyl-propanoic acid
- 2-Amino-3-(phenylamino)propanoic acid
- 2-Amino-3-(4-imidazoly)propanoic acid
Comparison: 2-Amino-3-phenacylsulfanyl-propanoic acid is unique due to the presence of the phenacylsulfanyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
特性
CAS番号 |
83961-81-3 |
|---|---|
分子式 |
C11H13NO3S |
分子量 |
239.29 g/mol |
IUPAC名 |
2-amino-3-phenacylsulfanylpropanoic acid |
InChI |
InChI=1S/C11H13NO3S/c12-9(11(14)15)6-16-7-10(13)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,14,15) |
InChIキー |
GHUCKPBJLRLZDK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)CSCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


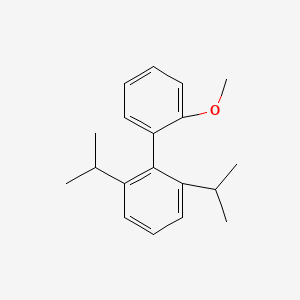
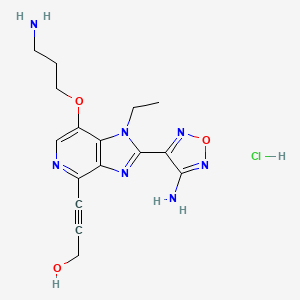
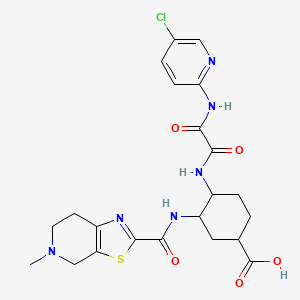
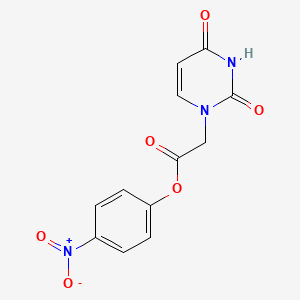
![[4-(5-Benzoyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] benzoate](/img/structure/B14014932.png)
![4-[(2-Ethyl-4-methylimidazol-1-yl)-phenoxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14014944.png)

![5-[(2,2-Dimethoxyethylamino)methyl]-2-methoxyphenol](/img/structure/B14014953.png)
